Methyl 2-(2-amino-2-oxoethoxy)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-amino-2-oxoethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5H,6H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJNEIADNRZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of Methyl 2-(2-amino-2-oxoethoxy)benzoate. The molecular formula of this compound is C10H11NO4, which corresponds to a monoisotopic mass of 209.0688 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 209.
The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the fragmentation of similar organic molecules, such as aromatic esters and primary amides. The primary amide functionality is known to undergo α-cleavage, leading to the formation of a characteristic ion. For primary amides, a prominent peak at m/z 44, corresponding to the [H2N-C=O]⁺ ion, is often observed due to the cleavage of the bond between the carbonyl group and the adjacent carbon. nih.govvaia.com
Furthermore, the ester and ether linkages, along with the aromatic ring, will influence the fragmentation pathways. Aromatic esters typically show a strong molecular ion peak due to the stability of the aromatic system. libretexts.orgyoutube.com Common fragmentation of benzoate (B1203000) esters involves the loss of the alkoxy group. libretexts.orgpharmacy180.com In the case of this compound, this would correspond to the loss of the methoxy (B1213986) group (-OCH3) from the ester, leading to a fragment ion. Another significant fragmentation pathway for aromatic esters is the formation of the benzoyl cation ([C6H5CO]⁺) at m/z 105, which is a very stable ion. youtube.comdocbrown.info This ion can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation ([C6H5]⁺) at m/z 77. youtube.comdocbrown.info
The ether linkage can also undergo cleavage. The fragmentation of aliphatic ethers often involves the cleavage of the C-C bond adjacent to the oxygen atom. acs.org For this compound, cleavage of the ether bond could result in several characteristic fragments.
A summary of the predicted key fragmentation ions for this compound is presented in the table below.
| m/z | Proposed Fragment Ion | Structural Formula of Fragment | Origin of Fragment |
| 209 | Molecular Ion | [C10H11NO4]⁺ | Ionization of the parent molecule |
| 178 | [M - OCH3]⁺ | [C9H8NO3]⁺ | Loss of the methoxy radical from the ester |
| 150 | [M - CONH2]⁺ | [C9H9O3]⁺ | Loss of the amino-oxoethyl radical |
| 135 | [C7H7O3]⁺ | Cleavage of the ether bond with charge retention on the benzoate portion | |
| 121 | [C7H5O2]⁺ | Loss of the ethoxyamine fragment | |
| 105 | [C7H5O]⁺ | Benzoyl cation, from cleavage of the ester bond | |
| 77 | [C6H5]⁺ | Phenyl cation, from loss of CO from the benzoyl cation | |
| 44 | [CONH2]⁺ | Carbamoyl cation, from cleavage of the amide bond |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the assessment of purity and for the isolation of this compound from reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly well-suited for these purposes due to the compound's polarity, conferred by the amide, ester, and ether functional groups.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the analysis and purification of aromatic esters and related compounds. researchgate.netsielc.comhelixchrom.com For this compound, a C18 column would be an appropriate stationary phase, offering good separation based on hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution, especially if any acidic or basic impurities are present. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will exhibit strong absorbance in the UV region, likely around 254 nm. nih.gov
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of a reaction or for the preliminary assessment of purity. researchgate.netresearchgate.netchemistryhall.com A silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The optimal solvent system would be determined empirically to achieve a retention factor (Rf) value that allows for good separation from starting materials and byproducts. chemistryhall.com For a compound with the polarity of this compound, a mixture such as hexane:ethyl acetate in a 1:1 or 2:1 ratio might provide a suitable separation. chemistryhall.com Visualization of the spots on the TLC plate can be achieved under UV light due to the aromatic chromophore.
A summary of typical chromatographic conditions for the analysis of this compound is provided in the table below.
| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Application |
| HPLC | C18 Reverse-Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | UV at 254 nm | Purity assessment, quantification, and preparative isolation |
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | UV light (254 nm) | Reaction monitoring, qualitative purity check |
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of complex mixtures containing this compound, hyphenated techniques that couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent of these methods.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and thermally labile compounds like this compound. acs.orgnih.govnih.gov The compound would first be separated from other components in a mixture by HPLC, likely using the conditions described in the previous section. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information, which can then be used to confirm the identity of the compound in a complex matrix. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique, although its applicability to this compound may require derivatization. gcms.czresearchgate.netscirp.orggcms.cz Due to the polarity and potential thermal lability of the amide and ether functionalities, direct analysis by GC might be challenging. Derivatization to a less polar and more volatile analog could be necessary to achieve good chromatographic separation without decomposition in the heated GC inlet and column. scirp.org If the compound is sufficiently volatile and stable, a GC-MS analysis would provide excellent separation and detailed mass spectra for identification. The mass spectrometer would provide fragmentation patterns that can be compared to spectral libraries for confirmation.
The principles and applications of these hyphenated techniques for the analysis of this compound are summarized below.
| Technique | Principle | Ionization Method | Information Obtained | Suitability for the Compound |
| LC-MS | Separation by HPLC followed by mass analysis. | Electrospray Ionization (ESI) | Molecular weight and structural information from MS/MS fragmentation. | Highly suitable due to the compound's polarity and non-volatile nature. |
| GC-MS | Separation by GC followed by mass analysis. | Electron Ionization (EI) | Detailed fragmentation pattern for structural elucidation and library matching. | May require derivatization to increase volatility and thermal stability. |
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This approach is fundamental in drug discovery and materials science for understanding intermolecular interactions.
Prediction of Binding Affinities and Molecular Interactions
Molecular docking studies on analogous benzamide (B126) and salicylate (B1505791) derivatives have been instrumental in identifying potential biological targets and elucidating key molecular interactions. These studies often involve docking the small molecule into the active site of a protein to predict its binding mode and estimate its binding affinity, typically expressed as a binding energy score. For instance, various benzamide derivatives have been investigated as inhibitors of enzymes like Filamenting temperature-sensitive mutant Z (FtsZ), histone deacetylases (HDACs), and acetylcholinesterase (AChE). tandfonline.comnih.govnih.gov
The primary interactions governing the binding of these derivatives often include hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions. In the case of Methyl 2-(2-amino-2-oxoethoxy)benzoate, the amide and ester functional groups are expected to be key players in forming hydrogen bonds with amino acid residues in a protein's active site. The benzene (B151609) ring can participate in hydrophobic and pi-stacking interactions.
A conceptual representation of potential binding affinities and interactions for this compound with hypothetical protein targets, based on data from related compounds, is presented below.
Table 1: Conceptual Prediction of Binding Affinities and Molecular Interactions for this compound
| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Conceptual) | Type of Interaction (Conceptual) |
| Enzyme A (e.g., a kinase) | -8.5 to -10.0 | Asp, Glu, Lys | Hydrogen Bonding, Electrostatic |
| Enzyme B (e.g., a protease) | -7.0 to -9.0 | Ser, His, Gly | Hydrogen Bonding, Hydrophobic |
| Receptor C (e.g., a GPCR) | -6.5 to -8.5 | Phe, Trp, Tyr | Pi-Stacking, Hydrophobic |
Note: The data in this table is conceptual and intended to be illustrative of the types of results obtained from molecular docking studies on similar compounds. Actual values would require specific docking calculations with defined protein structures.
Conformational Analysis via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of ligand-protein complexes over time. For benzamide derivatives, MD simulations have been employed to validate docking poses and assess the stability of the predicted interactions. tandfonline.comnih.govdntb.gov.ua These simulations track the movements of atoms and molecules over a specific period, providing insights into the flexibility of the ligand and the protein's active site.
Ligand-Protein Interaction Profiling (Conceptual Framework)
A ligand-protein interaction profile provides a detailed summary of the non-covalent interactions between a ligand and its protein target. Based on docking and MD simulations of related benzamide and salicylate compounds, a conceptual interaction profile for this compound can be proposed. tandfonline.comrsc.org
Key Functional Groups and Potential Interactions:
Amide Group (-CONH2): The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Ester Group (-COOCH3): The carbonyl oxygen is a potential hydrogen bond acceptor.
Ether Linkage (-O-CH2-): The ether oxygen can also participate in hydrogen bonding as an acceptor.
Benzene Ring: Can engage in hydrophobic interactions with nonpolar amino acid residues and pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
This profile serves as a conceptual blueprint for understanding how this compound might interact with various biological targets, guiding experimental validation and further computational studies.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic properties and reactivity of molecules. chalcogen.ro These methods provide detailed information about electron distribution, orbital energies, and molecular geometries.
Electronic Structure Determination and Reactivity Prediction
The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. tandfonline.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the chemical behavior of this compound.
Table 2: Conceptual Global Reactivity Descriptors for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Definition | Conceptual Significance for Reactivity |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic nature. |
Note: The values for these parameters would be obtained from specific DFT calculations on this compound.
These descriptors, derived from quantum chemical calculations on related salicylate and benzamide structures, provide a framework for predicting the reactivity of the title compound in various chemical environments. tandfonline.comresearchgate.net
Prediction of Spectroscopic Properties
Quantum chemical calculations are also highly effective in predicting spectroscopic properties, which can aid in the characterization of a newly synthesized compound. DFT methods can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. chalcogen.roresearchgate.net
By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with the experimental spectrum to confirm the molecular structure and assign specific vibrational modes to different functional groups. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the complete structural elucidation of this compound. chalcogen.ro Studies on methyl salicylate and other derivatives have shown good agreement between DFT-calculated and experimental spectroscopic data. chalcogen.roresearchgate.net
Table 3: Conceptual Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Functional Group | Predicted Chemical Shift / Wavenumber Range (Conceptual) |
| ¹H NMR | Aromatic Protons | 6.5 - 8.0 ppm |
| -OCH3 Protons | 3.5 - 4.0 ppm | |
| -O-CH2- Protons | 4.5 - 5.0 ppm | |
| -NH2 Protons | 7.0 - 8.5 ppm (broad) | |
| ¹³C NMR | Carbonyl Carbons | 165 - 175 ppm |
| Aromatic Carbons | 110 - 160 ppm | |
| -OCH3 Carbon | 50 - 60 ppm | |
| -O-CH2- Carbon | 65 - 75 ppm | |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm-1 |
| C=O Stretch (Amide) | 1650 - 1690 cm-1 | |
| C=O Stretch (Ester) | 1700 - 1730 cm-1 | |
| C-O Stretch | 1000 - 1300 cm-1 |
Note: This table provides a conceptual prediction based on typical spectroscopic values for the functional groups present and data from related compounds. Actual values would be determined experimentally and through specific calculations.
Reaction Mechanism Elucidation at the Molecular Level
The synthesis of this compound typically involves two key transformations: the etherification of a phenolic hydroxyl group and the formation or presence of a primary amide. Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers a powerful lens to dissect these reaction mechanisms at the quantum mechanical level. By modeling the potential energy surface of the reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different pathways.
A plausible synthetic route involves the reaction of methyl salicylate with 2-chloroacetamide (B119443) in the presence of a base. This reaction is a variation of the Williamson ether synthesis. Computational studies on similar etherification reactions have elucidated the intricate details of the reaction coordinates. nih.gov For instance, DFT calculations can model the deprotonation of the phenolic hydroxyl group of methyl salicylate by a base to form a phenoxide ion. Subsequently, the model can trace the nucleophilic attack of this phenoxide on the electrophilic carbon of 2-chloroacetamide.
These computational models can predict the geometry of the transition state, which is crucial for understanding the reaction's feasibility and rate. The energy barrier for the reaction can be calculated, providing a quantitative measure of the reaction kinetics. ebi.ac.uk Furthermore, computational analysis can explore the impact of different solvents on the reaction mechanism, revealing how solvent molecules might stabilize or destabilize transition states and intermediates, thereby influencing the reaction rate and yield. nih.gov
Another key aspect that can be investigated computationally is the potential for side reactions. For example, DFT calculations can assess the likelihood of N-alkylation versus O-alkylation. By comparing the activation energies for both pathways, a prediction can be made about the regioselectivity of the reaction.
The amide group in "this compound" is another site of potential reactivity that can be studied computationally. While the primary focus is often on its formation, its stability and potential for hydrolysis under various conditions can also be modeled. Theoretical studies on amide hydrolysis, for instance, can reveal the step-by-step mechanism, including the initial protonation of the carbonyl oxygen, nucleophilic attack by water, and the final cleavage of the C-N bond. youtube.com
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are indispensable tools in modern drug discovery and chemical research, enabling the efficient exploration of chemical space and the prioritization of compounds for synthesis and testing. nih.govnih.gov
Database Mining for Structural Analogs and Precursors
Large chemical databases such as PubChem and ChEMBL serve as vast repositories of chemical information, which can be mined to identify structural analogs and potential precursors of "this compound". ebi.ac.uk Similarity searching, based on molecular fingerprints or substructure matching, is a primary technique used for this purpose.
By using the structure of "this compound" as a query, one can retrieve a list of compounds with similar structural features. These analogs can provide valuable information on structure-activity relationships (SAR) if biological data is available. For instance, a search in PubChem for compounds similar to "this compound" would likely yield a series of related benzamide and benzoate (B1203000) derivatives.
Table 1: Examples of Potential Structural Analogs of this compound
| Compound Name | Structure | Key Differences |
| Ethenzamide | Lacks the methyl ester group and the ether linkage is directly to the benzene ring. | |
| Salicylamide | Lacks the ester and the ethoxy-amide moiety. | |
| Benzocaine (B179285) | Lacks the ether and amide functionalities, features a primary amine instead. |
Database mining is also crucial for identifying commercially available or synthetically accessible precursors. For the synthesis of "this compound," key precursors would include methyl salicylate and 2-chloroacetamide. A cheminformatics workflow could involve searching supplier databases for the availability and cost of these starting materials, as well as identifying alternative building blocks for the synthesis of analogs.
In Silico Property Prediction for Research Design
The design of new research projects and the prioritization of synthetic targets can be significantly enhanced by the in silico prediction of key molecular properties. These predictions, based on Quantitative Structure-Property Relationship (QSPR) models and other computational algorithms, provide early insights into the potential developability and biological fate of a compound. For "this compound" and its hypothetical analogs, a range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted.
Physicochemical Properties: Properties such as lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of rotatable bonds are crucial for determining a molecule's behavior in biological systems. For instance, a predicted high logP value might suggest poor aqueous solubility but good membrane permeability.
ADMET Properties: In silico ADMET prediction is a cornerstone of modern drug discovery, helping to identify potential liabilities early in the research process. For "this compound," predictive models can estimate its likelihood of intestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential for toxicity. nih.gov
Table 2: Predicted Physicochemical and ADMET Properties for a Representative Benzamide Derivative
| Property | Predicted Value | Implication for Research Design |
| Physicochemical Properties | ||
| Molecular Weight | 209.2 g/mol | Compliant with general drug-likeness guidelines. |
| logP (o/w) | 1.2 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. |
| Aqueous Solubility (logS) | -2.5 | Suggests moderate solubility in water. |
| Polar Surface Area (PSA) | 78.5 Ų | Influences membrane permeability and interactions with polar macromolecules. |
| Number of Rotatable Bonds | 5 | Indicates a degree of conformational flexibility. |
| ADMET Properties | ||
| Human Intestinal Absorption | High | Suggests good potential for oral bioavailability. |
| Blood-Brain Barrier Penetration | Low | May not readily cross into the central nervous system. |
| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |
| Ames Mutagenicity | No | Predicted to be non-mutagenic, a positive sign for safety. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical predictions for a small molecule with similar functional groups.
By generating such data for a series of virtual analogs of "this compound," researchers can make more informed decisions about which compounds to prioritize for synthesis and further experimental investigation. This data-driven approach, combining computational chemistry and cheminformatics, accelerates the research cycle and increases the probability of success.
Structure Activity Relationship Sar and Mechanistic Research
Exploration of Structural Modifications and Their Impact on Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. By systematically modifying different parts of the Methyl 2-(2-amino-2-oxoethoxy)benzoate scaffold, researchers can probe the key structural features required for its activity and optimize its interactions with biological targets.
Systematic Variation of Substituents and Core Scaffolds
The systematic variation of substituents on the aromatic ring and alterations to the core molecular framework are fundamental strategies in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.
The position and nature of substituents on the benzoate (B1203000) ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to a target. For instance, in a study of methyl 4-amino benzoates as inhibitors of the pentose (B10789219) phosphate (B84403) pathway enzymes, the type and position of substituents were shown to be critical for inhibitory activity. nih.gov While not the specific isomer , this study highlights that even minor changes, such as the introduction of different functional groups on the benzene (B151609) ring, can lead to substantial differences in biological effect.
Furthermore, replacing the methyl benzoate core with other heterocyclic systems, a strategy known as scaffold hopping, can lead to novel compounds with improved properties. For example, the 2-aminothiazole (B372263) scaffold has been explored as a bioisostere for other cyclic systems in the quest for better inducible nitric oxide synthase (iNOS) inhibitors. nih.gov Introducing substituents at various positions on the 2-aminothiazole ring was found to modulate the inhibitory activity and selectivity against different NOS isoforms. nih.gov Specifically, the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring was shown to enhance inhibitory activity. nih.gov Conversely, bulky or hydrophilic substituents tended to decrease or abolish activity. nih.gov
The following table summarizes the inhibitory concentrations (IC50) of various methyl 4-amino benzoate derivatives against Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), illustrating the impact of substituent variation. nih.gov
| Compound | Substituent | G6PD IC50 (µM) | 6PGD IC50 (µM) |
| 1 | 4-NH2 | 100.8 | 206.0 |
| 2 | 4-NH2, 3-CH3 | 254.6 | 311.5 |
| 3 | 4-NH2, 3-OH | 310.2 | 455.9 |
| 4 | 4-NH2, 3,5-di-tert-butyl | 430.8 | 693.2 |
This table is based on data from a study on methyl 4-amino benzoate derivatives and their inhibitory effects on pentose phosphate pathway enzymes. nih.gov
Influence of Stereochemistry on Molecular Recognition
Stereochemistry plays a pivotal role in molecular recognition, as biological macromolecules such as enzymes and receptors are chiral environments. The spatial arrangement of atoms in a molecule can dictate its ability to fit into a binding site and form the necessary interactions for a biological response.
A study on the ShK toxin, a protein containing threonine and isoleucine which have chiral side chains, demonstrated the profound impact of inverting stereochemistry. nih.gov The inversion of the chiral center in these amino acid side chains affected the protein's folding, stability, and ultimately its biological activity. nih.gov This underscores the general principle that the precise stereochemical configuration is often critical for molecular recognition and biological function. Molecules with N chiral centers can exist in 2^N isomeric forms, and isomers that differ in configuration at only one chiral center are known as diastereomers. libretexts.org
Rational Design Principles for Modulating Molecular Interactions
Rational drug design leverages the understanding of a biological target and the chemical features of a ligand to create more potent and selective molecules. researchgate.netnih.gov This approach moves beyond random screening to a more directed and efficient process of drug discovery. researchgate.net
For a molecule like this compound, rational design principles can be applied to modulate its molecular interactions. One such principle is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. For instance, the amide group in the side chain could be replaced with other functional groups that can act as hydrogen bond donors and acceptors to probe the requirements of a putative binding site.
Structure-based drug design is another powerful strategy that relies on the three-dimensional structure of the target protein. researchgate.net If the molecular target of this compound were identified and its structure determined, for example through X-ray crystallography or NMR spectroscopy, computational docking studies could be employed. These studies would simulate the binding of the molecule to its target, providing insights into the key interactions. This information can then guide the design of new derivatives with improved binding affinity and specificity. The use of computational tools is an effective and increasingly central part of rational drug design, allowing for the prediction of binding affinities and the screening of virtual compound libraries. nih.gov
Investigations into Molecular Mechanisms of Action
Understanding the molecular mechanism of action of a compound is fundamental to pharmacology. This involves identifying its specific molecular targets and elucidating the biochemical pathways that are modulated by its presence.
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
The biological effects of a drug are typically initiated by its interaction with specific molecular targets, which are most often proteins such as enzymes, receptors, or ion channels.
Studies on related methyl benzoate derivatives have provided insights into potential molecular targets. For example, certain methyl benzoate derivatives have been shown to interact with and be transported by serum albumins, such as bovine serum albumin (BSA), which can serve as a model for human serum albumin. mdpi.com The binding of these derivatives to BSA was found to quench the intrinsic fluorescence of the protein's tryptophan residues, suggesting a direct interaction within a hydrophobic pocket of the albumin molecule. mdpi.com This interaction is significant as it can influence the distribution and availability of the compound in the body.
Furthermore, molecular docking studies have been instrumental in identifying potential enzyme targets. A study on methyl 4-amino benzoates identified glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) as potential targets. nih.gov The docking analysis predicted that these compounds could bind to the active sites of these enzymes, with estimated binding energies correlating with their observed inhibitory activity. nih.gov For instance, one of the most effective inhibitors against human G6PD showed a binding energy of -6.71 kcal/mol. nih.gov
The following table presents the binding energies of methyl 4-amino benzoate derivatives with G6PD and 6PGD as predicted by molecular docking studies. nih.gov
| Compound | Substituent | G6PD Binding Energy (kcal/mol) | 6PGD Binding Energy (kcal/mol) |
| 1 | 4-NH2 | -6.71 | -7.21 |
| 2 | 4-NH2, 3-CH3 | -6.54 | -7.33 |
| 3 | 4-NH2, 3-OH | -6.48 | -7.45 |
| 4 | 4-NH2, 3,5-di-tert-butyl | -6.33 | -7.61 |
This table is based on data from a molecular docking study of methyl 4-amino benzoate derivatives against pentose phosphate pathway enzymes. nih.gov
Elucidation of Pathways Involved in Molecular Modulation
The inhibition of enzymes G6PD and 6PGD by methyl 4-amino benzoate derivatives directly implicates the pentose phosphate pathway (PPP) as a modulated pathway. nih.gov The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is a primary source of NADPH and the precursors for nucleotide biosynthesis. nih.gov By inhibiting key enzymes in this pathway, these compounds can disrupt cellular redox balance and the synthesis of DNA and RNA, which can be particularly detrimental to rapidly proliferating cells, such as cancer cells. nih.gov This makes the PPP an attractive target for the development of new therapeutic agents.
Inhibition of Enzyme Activity or Alteration of Signal Transduction Processes
There is currently no available information in the searched scientific literature regarding the ability of this compound to inhibit enzyme activity or alter signal transduction pathways.
Pre-clinical In Vitro Biological Screening Studies (General)
No pre-clinical in vitro biological screening studies for this compound were found in the searched literature.
Enzyme Inhibition Assays (e.g., Glutathione Reductase, Glutathione S-Transferase, α-Glucosidase)
Specific data from enzyme inhibition assays for this compound, including its effects on Glutathione Reductase, Glutathione S-Transferase, and α-Glucosidase, are not available in the current body of scientific literature.
Cell-Based Assays for Cellular Response Studies (e.g., antibacterial activity)
There are no published studies on the use of this compound in cell-based assays to evaluate cellular responses such as antibacterial activity.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies Development
The efficient and precise synthesis of "Methyl 2-(2-amino-2-oxoethoxy)benzoate" and its analogues is fundamental to enabling advanced research. Current efforts are focused on developing more sustainable, efficient, and versatile synthetic strategies.
Modern organic synthesis is increasingly reliant on catalytic methods to improve efficiency and reduce environmental impact. For compounds like "this compound," which contains both ester and amide functionalities, catalytic approaches are paramount. Future research will likely focus on greener and more atom-economical catalytic systems. For instance, the use of Natural Deep Eutectic Solvents (NADES) as both reaction media and catalysts presents a sustainable alternative to hazardous organic solvents traditionally used in esterification and amidation reactions. researchgate.netjsynthchem.com Research into benzocaine (B179285) analogues has demonstrated the feasibility of using urea-choline chloride catalysts to enhance reaction rates and selectivity in esterification processes. researchgate.netjsynthchem.com
Furthermore, since many biologically active molecules are chiral, the development of asymmetric synthesis methods is crucial. youtube.comnih.gov Although the parent molecule "this compound" is achiral, substitutions on the backbone could introduce chiral centers. Asymmetric synthesis would allow for the production of single enantiomers, which is critical as different enantiomers of a drug can have vastly different biological activities. youtube.com Techniques such as chiral phase-transfer catalysis or the use of chiral ligands in metal-catalyzed reactions, which have been successfully applied to the synthesis of complex chiral anilides and other pharmaceutical intermediates, could be adapted for this purpose. nih.gov The development of catalysts that can selectively produce one stereoisomer over another will be essential for creating more potent and specific therapeutic agents based on this scaffold. youtube.comresearchgate.net
Table 1: Emerging Catalytic Strategies for Amide and Ester Synthesis
| Catalytic Strategy | Description | Potential Application for this compound | Key Advantages |
| Natural Deep Eutectic Solvents (NADES) | Composed of naturally occurring compounds, these solvents can also act as catalysts, offering an environmentally friendly reaction medium. researchgate.netjsynthchem.com | Greener synthesis of the parent compound and its derivatives. researchgate.netjsynthchem.com | Low toxicity, biodegradability, high thermal stability. jsynthchem.com |
| Asymmetric Organocatalysis | The use of small organic molecules (e.g., derived from cinchona alkaloids) to catalyze reactions enantioselectively. nih.gov | Synthesis of chiral analogues with specific stereochemistry for improved biological targeting. nih.gov | Avoids heavy metal contamination; high enantioselectivity. nih.gov |
| Phase-Transfer Catalysis | Utilizes a catalyst (e.g., chiral tetraalkylammonium salts) to facilitate the migration of a reactant from one phase into another where the reaction occurs. nih.gov | Efficient N-alkylation of the amide nitrogen or other positions to create chiral derivatives. nih.gov | Mild reaction conditions; high enantioselectivity. nih.gov |
| Biocatalysis | The use of enzymes (e.g., lipases, proteases) to catalyze the formation of ester and amide bonds. | Highly selective and environmentally benign synthesis routes. | High specificity, mild conditions, reduced byproducts. |
Flow chemistry, where reactions are performed in continuous-flow reactors, is revolutionizing pharmaceutical manufacturing. bohrium.comnih.gov This technology offers superior control over reaction parameters, leading to higher yields, increased purity, and enhanced safety compared to traditional batch synthesis. bohrium.com For a multi-step synthesis that might be required for analogues of "this compound," flow chemistry can be integrated with automated systems to streamline the entire process. nih.govinnovationnewsnetwork.com
Automated synthesis platforms can significantly accelerate the design-make-test cycle in drug discovery. nih.gov By combining flow reactors with real-time monitoring and robotic systems, researchers can rapidly synthesize libraries of related compounds. researchgate.net This approach allows for the efficient exploration of the chemical space around the core scaffold, aiding in the optimization of properties like potency and metabolic stability. nih.govresearchgate.net The amide bond, a key feature of the target molecule, is particularly well-suited for flow chemistry synthesis, with numerous established protocols that could be readily adapted. nih.govvapourtec.comresearchgate.net The integration of automated flow synthesis with machine learning algorithms further promises to optimize reaction conditions autonomously, reducing development time and costs. bohrium.com
Advanced Computational Modeling for Drug Discovery and Material Science
Computational tools are indispensable in modern chemical research, enabling the rapid design and evaluation of new molecules before their physical synthesis.
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from a process of serendipitous finding to one of intentional design. nih.govnih.gov Generative AI models can design novel molecules (de novo) with desired properties optimized for a specific biological target. nih.gov For "this compound," AI could be used to:
Generate Novel Analogues: Design new derivatives with predicted improvements in binding affinity, selectivity, or pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govresearchgate.net
Predict Biological Activity: Train ML models on existing data to predict the therapeutic activity of newly designed compounds, prioritizing the most promising candidates for synthesis. arborpharmchem.com
Optimize Synthetic Routes: Use AI to predict the outcomes of chemical reactions and devise the most efficient synthetic pathways, complementing automated synthesis platforms. arborpharmchem.com
High-throughput virtual screening (HTVS) is a computational technique used to search vast libraries of virtual compounds to identify those that are most likely to bind to a biological target. prace-ri.euyoutube.com This process involves computationally "docking" millions of molecules into the three-dimensional structure of a target protein, scoring their potential binding affinity. prace-ri.eunih.gov
For "this compound," HTVS can be employed in two primary ways:
Target Identification: If the compound has a known biological effect but an unknown target, it can be virtually screened against a panel of known protein structures to generate hypotheses about its mechanism of action.
Lead Discovery: The compound's structure can serve as a template or starting point. Large virtual libraries can be screened to find other molecules with similar or complementary shapes and chemical features that might bind to the same target, potentially with higher affinity or better properties. nih.govresearchgate.net
HTVS dramatically narrows the field of candidates for experimental testing, focusing resources on the molecules with the highest probability of success and accelerating the discovery of new drug candidates. youtube.comnih.gov
Table 2: Computational Approaches in Compound Development
| Technique | Description | Application for this compound |
| Generative AI/ML | Uses algorithms to learn patterns from chemical data and generate new molecular structures with optimized properties. nih.govnih.gov | Design of novel analogues with enhanced efficacy, selectivity, or improved ADMET profiles. researchgate.net |
| High-Throughput Virtual Screening (HTVS) | Computationally screens large libraries of compounds against a biological target to identify potential binders. prace-ri.eunih.gov | Identification of potential biological targets or discovery of new lead compounds based on the core scaffold. nih.gov |
| Quantitative Systems Pharmacology (QSP) | Integrates computational models with experimental data to understand the interaction between a drug and a biological system. frontiersin.org | Predicting the compound's effect on biological pathways and its pharmacokinetic/pharmacodynamic (PK/PD) relationship. frontiersin.org |
Integration with Chemical Biology and Systems Biology Approaches
Understanding the biological effects of a compound requires looking beyond a single target to its interactions within the complex network of a living system. Chemical biology utilizes small molecules as probes to perturb and study biological processes, while systems biology integrates high-throughput experimental data (e.g., proteomics, metabolomics) with computational modeling to understand these processes at a systems level. drugtargetreview.com
"this compound" and its derivatives can be powerful tools in this context. They can be used as chemical probes to investigate the function of specific proteins or pathways. By observing the system-wide changes that occur in response to the compound, researchers can:
Elucidate the mechanism of action, including on- and off-target effects. drugtargetreview.com
Identify novel biomarkers for disease or drug response. frontiersin.org
Understand complex disease pathologies and discover new therapeutic targets. drugtargetreview.com
Systems pharmacology, a sub-discipline of systems biology, combines these approaches to predict how drugs will affect biological systems and to identify potential adverse reactions early in the development process. nih.gov By integrating data from computational models, in vitro assays, and in vivo studies, a more holistic understanding of the therapeutic potential and risks of compounds related to "this compound" can be achieved. frontiersin.orgdrugtargetreview.com
Probe Development for Biological Pathway Dissection
The development of chemical probes is a critical endeavor in molecular biology, enabling the real-time study of intricate cellular processes. The structural characteristics of this compound make it a promising candidate for modification into a highly specific biological probe.
Core Rationale for Probe Development:
The core concept behind developing a probe from this molecule lies in the strategic attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag, to its structure. This modified molecule could then be introduced into a biological system to interact with its specific binding partners. The reporter group would allow for the visualization and tracking of these interactions, providing a window into the dynamic processes of a given biological pathway.
Potential Research Approaches:
Synthesis of Fluorescent Analogs: Researchers can synthesize derivatives of this compound that incorporate a fluorescent moiety. These fluorescent probes could be used in techniques like fluorescence microscopy and flow cytometry to visualize the localization and movement of the compound within cells.
Affinity-Based Probes: By attaching a reactive group, the compound could be transformed into an affinity-based probe. This would allow for the covalent labeling and subsequent identification of its protein targets through proteomic techniques.
The data below summarizes the key structural features of this compound that are relevant for probe development.
| Feature | Description | Relevance for Probe Development |
| Amine Group | A primary amine (-NH2) group. | Provides a reactive site for the attachment of reporter groups (e.g., fluorophores, biotin) through amide bond formation. |
| Ester Group | A methyl ester (-COOCH3) group. | Can be hydrolyzed by cellular esterases, potentially leading to a change in the probe's properties (e.g., fluorescence) upon entering a cell, allowing for the detection of enzymatic activity. |
| Benzene (B151609) Ring | An aromatic ring. | Can be modified with various substituents to fine-tune the probe's solubility, cell permeability, and target specificity. |
Network Pharmacology for Understanding Complex Interactions
Network pharmacology represents a paradigm shift in drug discovery and molecular biology, moving from a "one target, one drug" model to a more holistic understanding of how a compound interacts with a complex network of proteins and pathways. For a molecule like this compound, network pharmacology offers a powerful approach to elucidate its mechanism of action and predict its potential biological effects.
Methodological Framework:
A typical network pharmacology study would involve several key steps:
Target Prediction: Utilizing computational tools and databases to predict the potential protein targets of this compound based on its chemical structure.
Network Construction: Building a comprehensive interaction network that includes the predicted targets, their known interacting partners, and the pathways in which they are involved.
Pathway and Functional Analysis: Analyzing the network to identify key biological pathways and molecular functions that are likely to be modulated by the compound.
Anticipated Insights:
Through this approach, researchers can move beyond a single target and appreciate the polypharmacological nature of this compound. This could reveal unexpected therapeutic applications or potential off-target effects.
The following table outlines the potential data integration in a network pharmacology study of this compound.
| Data Type | Source | Application in Network Pharmacology |
| Compound Structure | Chemical Databases (e.g., PubChem, ChEMBL) | Used as input for target prediction algorithms. |
| Predicted Protein Targets | Target Prediction Servers (e.g., SwissTargetPrediction, TargetNet) | Forms the initial nodes of the interaction network. |
| Protein-Protein Interaction Data | PPI Databases (e.g., STRING, BioGRID) | Used to expand the network and identify functional modules. |
| Pathway Information | Pathway Databases (e.g., KEGG, Reactome) | For functional enrichment analysis to understand the biological implications of the predicted interactions. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for dissecting and understanding the complexities of life at the molecular level.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-(2-amino-2-oxoethoxy)benzoate?
- Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2-hydroxybenzoic acid derivatives with amino-oxoethylating agents under mild acidic conditions (e.g., acetic acid catalysis) .
- Step 2: Esterification using methanol in the presence of a dehydrating agent (e.g., H₂SO₄ or DCC) to protect the carboxyl group .
- Key Conditions: Temperature control (60–80°C), inert atmosphere (N₂/Ar), and anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis .
- Monitoring: Thin-layer chromatography (TLC) and ¹H NMR spectroscopy are used to track intermediate formation and purity .
Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?
- Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 296 K to collect diffraction data. Unit cell parameters (e.g., triclinic P1, a = 4.8774 Å, α = 106.784°) are critical for structural determination .
- Refinement: Employ SHELXL for structure solution and refinement, leveraging Fourier difference maps to resolve electron density ambiguities .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound post-synthesis?
- Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy: ¹³C NMR to confirm ester and amide carbonyl signals (δ ~165–175 ppm) and FT-IR for characteristic C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.21) .
Advanced Research Questions
Q. How should researchers address discrepancies in crystallographic data between different studies on this compound?
- Methodological Answer:
- Parameter Comparison: Cross-validate unit cell dimensions (e.g., a, b, c, α, β, γ) and space group assignments across datasets .
- Refinement Artifacts: Check for overfitting in SHELXL by analyzing R-factor convergence and residual electron density maps .
- Thermal Motion: Use anisotropic displacement parameters to distinguish static disorder from dynamic motion, especially in the 2-amino-2-oxoethoxy side chain .
Q. What mechanistic insights explain the reactivity of the 2-amino-2-oxoethoxy moiety in nucleophilic reactions?
- Methodological Answer:
- Resonance Stabilization: The α-ketoamide group stabilizes transition states via conjugation, enhancing electrophilicity at the carbonyl carbon .
- Nucleophilic Sites: Amide nitrogen participates in hydrogen bonding, directing regioselectivity in reactions (e.g., with Grignard reagents) .
- Kinetic Studies: Conduct time-resolved ¹H NMR to monitor intermediate formation under varying pH and solvent conditions .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to identify electron-rich sites (e.g., para to the methoxy group) .
- Fukui Indices: Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict attack sites for reagents like HNO₃ or SO₃ .
- Validation: Compare computed transition-state energies with experimental product ratios from GC-MS analysis .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under hydrolytic conditions?
- Methodological Answer:
- Controlled Degradation Studies: Perform accelerated stability testing at pH 2–12 (37°C) and analyze degradation products via LC-MS .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life predictions, accounting for ester hydrolysis activation energy (~50 kJ/mol) .
- Structural Insights: Correlate stability trends with crystallographic data (e.g., hydrogen-bonding networks in the solid state) .
Experimental Design
Q. How to design experiments to study the compound’s interactions with biological targets?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) and validate with SPR or ITC binding assays .
- Fluorescence Quenching: Monitor tryptophan residue interactions in serum albumin using Stern-Volmer plots to quantify binding constants .
- Cellular Uptake: Radiolabel the compound with ¹⁴C and measure intracellular accumulation in tumor cell lines via scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
